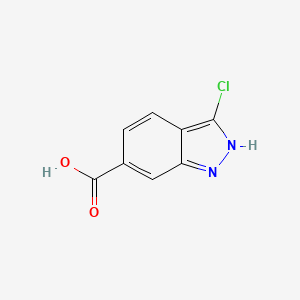

3-Chloro-1H-indazole-6-carboxylic acid, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

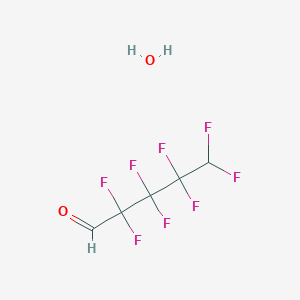

3-Chloro-1H-indazole-6-carboxylic acid is a heterocyclic aromatic organic compound . It is an important intermediate in medicinal chemistry, used for constructing active pharmaceutical molecules . The compound contains an indazole structural motif, which is found in several recently marketed drugs .

Synthesis Analysis

The synthesis of indazoles, including 3-Chloro-1H-indazole-6-carboxylic acid, has been a subject of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 3-Chloro-1H-indazole-6-carboxylic acid is represented by the linear formula C8H5ClN2O2 . The InChI code for the compound is 1S/C8H5ClN2O2/c9-7-5-2-1-4 (8 (12)13)3-6 (5)10-11-7/h1-3H, (H,10,11) (H,12,13) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-1H-indazole-6-carboxylic acid include a molecular weight of 196.59 .科学的研究の応用

Antispermatogenic Activity

The synthesis of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives, which are structurally similar to 3-Chloro-1H-indazole-6-carboxylic acid, has been studied for their effects on testicular weight and the inhibition of spermatogenesis. Some derivatives demonstrated potent antispermatogenic activity (Corsi & Palazzo, 1976).

Pseudo-Cross-Conjugated Mesomeric Betaines

1.2-Dimethylindazolium-3-carboxylates, related to 3-Chloro-1H-indazole-6-carboxylic acid, function as pseudo-cross-conjugated mesomeric betaines. These compounds decarboxylate on heating to produce intermediary N-heterocyclic carbenes of indazole (Schmidt et al., 2006).

Crystal Structure Studies

The crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic Acid, closely related to 3-Chloro-1H-indazole-6-carboxylic acid, was studied. This research revealed that the crystal structure belongs to the triclinic space group and provided insights into the stability and bioactivity of the compound (Hu Yong-zhou, 2008).

Synthesis and Biological Activity

The synthesis and biological activity of N-substituted-3-chloro-2-azetidinones, which involve 3-Chloro-1H-indazole-6-carboxylic acid derivatives, were explored. These compounds exhibited good to moderate antibacterial activity and were tested for antifungal activity (Chavan & Pai, 2007).

将来の方向性

Indazole-containing heterocyclic compounds, including 3-Chloro-1H-indazole-6-carboxylic acid, have aroused great interest in recent years because of their wide variety of biological properties . It is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

作用機序

Target of Action

Indazole derivatives, the family to which this compound belongs, have been reported to exhibit a wide variety of biological properties . They have been used in the treatment of various pathological conditions, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .

Mode of Action

Indazole compounds are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some indazole derivatives have been found to inhibit cell growth, suggesting a potential interaction with cellular growth pathways .

Biochemical Pathways

Indazole derivatives have been reported to impact a range of biochemical pathways, including those involved in inflammation, microbial infection, hiv, cancer, glucose metabolism, protozoal infection, and hypertension .

Result of Action

Some indazole derivatives have been reported to inhibit cell growth, suggesting that they may have cytostatic or cytotoxic effects .

生化学分析

Biochemical Properties

Indazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in G0–G1 phase of the cell cycle

Molecular Mechanism

It is known that indazole compounds can undergo nucleophilic substitution reactions with common electrophiles such as alkyl bromides under basic conditions to yield N-alkylated derivatives

特性

IUPAC Name |

3-chloro-2H-indazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAKHZOIUAECGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672250 |

Source

|

| Record name | 3-Chloro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1086391-21-0 |

Source

|

| Record name | 3-Chloro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

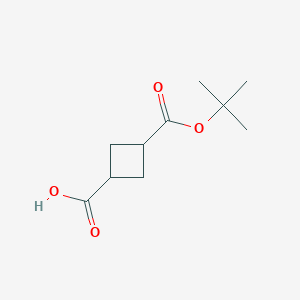

![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6341762.png)

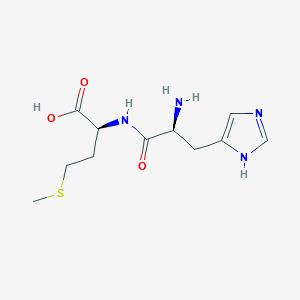

![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)

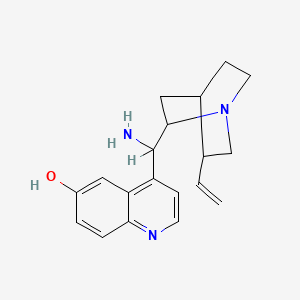

![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)

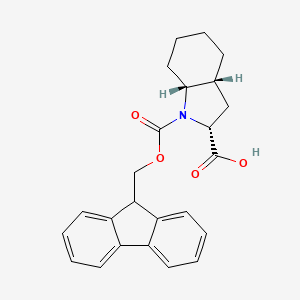

![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)